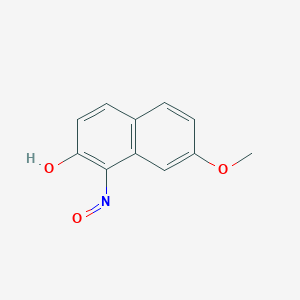

7-methoxy-1-nitrosonaphthalen-2-ol

Description

Properties

CAS No. |

65300-88-1 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

7-methoxy-1-nitrosonaphthalen-2-ol |

InChI |

InChI=1S/C11H9NO3/c1-15-8-4-2-7-3-5-10(13)11(12-14)9(7)6-8/h2-6,13H,1H3 |

InChI Key |

UVNKSTJWSMMDEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2N=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 7 Methoxy 1 Nitrosonaphthalen 2 Ol

Synthesis Pathways from Naphthalene (B1677914) Precursors

The synthesis of 7-methoxy-1-nitrosonaphthalen-2-ol is predominantly approached through the modification of pre-existing naphthalene structures. These methods leverage the inherent reactivity of the naphthalene ring system, which is influenced by the existing substituents.

Methods Involving 7-Methoxy-2-naphthol (B49774) Derivatives

The most direct and well-documented method for the synthesis of this compound involves the nitrosation of 7-methoxy-2-naphthol. This precursor, a disubstituted naphthalene, possesses a hydroxyl and a methoxy (B1213986) group which direct the electrophilic substitution to specific positions on the aromatic rings. The hydroxyl group at the C-2 position is a potent activating group, strongly directing the incoming electrophile to the adjacent C-1 position.

The general reaction involves treating 7-methoxy-2-naphthol with a nitrosating agent in an appropriate solvent system. This method is advantageous as 7-methoxy-2-naphthol is a readily available starting material. google.com

Direct Nitrosation Reactions for Target Compound Formation

Direct nitrosation reactions are a key strategy for the formation of this compound. In this approach, a nitrosating agent is introduced to a solution containing the naphthalene precursor. The reaction's success is contingent on the activation of the naphthalene ring by existing substituents. For the target compound, the hydroxyl group at the 2-position and the methoxy group at the 7-position are crucial for directing the nitrosation to the C-1 position.

While specific literature on the direct nitrosation of other precursors to yield this compound is limited, the principles of electrophilic aromatic substitution on naphthalene derivatives are well-established. The regioselectivity of such reactions is often difficult to control and depends on the pre-existing functional groups.

Reaction Conditions and Optimization Parameters

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of nitrosating agent, solvent, temperature, and reaction time.

| Parameter | Typical Conditions for Naphthol Nitrosation | Potential Impact on Synthesis of this compound |

| Nitrosating Agent | Sodium nitrite (B80452) in acidic medium (e.g., HCl, H₂SO₄), Nitrosylating agents (e.g., nitrosyl chloride) | The choice of agent affects reactivity and selectivity. Stronger agents may lead to side reactions. |

| Solvent | Aqueous solutions, Alcohols, Ethers | Solvent polarity can influence the solubility of reactants and the stability of intermediates. |

| Temperature | 0 - 10 °C | Lower temperatures are often used to control the exothermic nature of the reaction and minimize byproduct formation. |

| Reaction Time | 1 - 4 hours | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to degradation of the product. |

This table presents generalized conditions for naphthol nitrosation and their potential relevance to the synthesis of this compound, as specific optimization studies for this compound are not widely available in the reviewed literature.

Exploration of Novel Synthetic Routes and Alternative Precursors

The development of novel synthetic routes for this compound is an area of ongoing interest, driven by the desire for more efficient, cost-effective, and environmentally friendly processes. While specific research into novel routes for this particular compound is not extensively documented, general advancements in naphthalene chemistry suggest several potential avenues.

The use of alternative precursors beyond 7-methoxy-2-naphthol is a key area of exploration. For instance, the direct functionalization of 7-methoxynaphthalene could be a potential route, although controlling the regioselectivity to introduce both a hydroxyl and a nitroso group at the desired positions presents a significant challenge.

Modern synthetic methodologies such as photochemical reactions and biocatalysis offer promising, albeit currently theoretical, alternatives for the synthesis of this compound. Photochemical methods could potentially enable unique transformations that are not accessible through traditional thermal reactions. Biocatalytic approaches, using enzymes to perform specific chemical transformations, could offer high selectivity and milder reaction conditions. However, the application of these novel methods to the synthesis of this compound remains a prospective field of research.

Advanced Spectroscopic and Structural Elucidation of 7 Methoxy 1 Nitrosonaphthalen 2 Ol

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insight into the molecular structure, functional groups, and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Characterization

Currently, detailed experimental Fourier Transform Infrared (FTIR) spectroscopic data specifically for 7-methoxy-1-nitrosonaphthalen-2-ol is not widely available in the surveyed scientific literature. Analysis would typically focus on identifying characteristic vibrational modes. For instance, one would expect to observe stretches for the hydroxyl (-OH), nitroso (-N=O), and methoxy (B1213986) (-OCH₃) groups, as well as vibrations corresponding to the naphthalene (B1677914) ring structure. The position and nature of these bands would be crucial in confirming the tautomeric form of the molecule, as nitrosonaphthols can exist in equilibrium with their quinone-oxime tautomers.

Raman Spectroscopy in Structural Confirmation

Similarly, specific experimental Raman spectroscopy data for this compound is not present in readily accessible literature. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the naphthalene core and the C-N and N=O bonds, which are often weak in FTIR spectra. A comparative analysis with related methoxy-naphthalene compounds could provide a basis for assigning the principal Raman bands.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence, are vital for probing the electronic transitions within the molecule and understanding its photophysical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

The Ultraviolet-Visible (UV-Vis) spectrum of this compound has been documented. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons to higher energy levels. The spectrum is influenced by the extended conjugation of the naphthalene system, as well as the electronic effects of the nitroso, hydroxyl, and methoxy substituents. The National Institute of Standards and Technology (NIST) has reported a UV/Visible spectrum for this compound, which serves as a key piece of experimental data for its characterization. The absorption maxima provide critical information about the electronic structure of the molecule.

Interactive Data Table: UV-Vis Absorption Maxima

| Wavelength (nm) | Solvent/Source |

| Data not available in a tabular format from the searched sources. | Dudenas, et al., 1977, as cited by NIST |

The spectrum image is available on the NIST WebBook, but specific peak maxima are not listed in a table.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.

Published experimental ¹H NMR and ¹³C NMR data for this compound are not available in the searched scientific databases. Such data would be definitive in confirming the connectivity of the atoms and the specific isomeric structure.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons, and a signal for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. One would anticipate signals for the eleven carbons of the methoxy-naphthalene core, with their chemical shifts indicating their electronic environment (e.g., carbons bonded to oxygen appearing at lower field).

The absence of detailed experimental data across these key spectroscopic techniques underscores the need for further synthetic and analytical investigation of this compound to fully characterize its structure and properties.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy is a fundamental tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. While specific experimental data for this compound is not widely published, the expected ¹H NMR spectrum can be predicted based on the analysis of its parent structure, 7-methoxy-2-naphthol (B49774), and the known electronic effects of the nitroso group.

The naphthalene core of this compound contains five aromatic protons. The electron-donating methoxy (-OCH₃) group at the C7 position and the hydroxyl (-OH) group at the C2 position both tend to shield nearby protons, causing their signals to appear at a higher field (lower ppm). Conversely, the electron-withdrawing nitroso (-NO) group at the C1 position deshields adjacent protons, shifting their signals to a lower field.

The methoxy group protons would appear as a sharp singlet, typically around 3.8-4.0 ppm. The phenolic hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, but would likely appear downfield. The aromatic protons would exhibit a complex splitting pattern of doublets and doublets of doublets, characteristic of a substituted naphthalene system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -OCH₃ | ~3.9 | Singlet | Typical for an aryl methoxy group. |

| -OH | Variable (likely > 9.0) | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| H-3 | ~7.2-7.4 | Doublet | Influenced by the adjacent hydroxyl and the C4 proton. |

| H-4 | ~7.8-8.0 | Doublet | Deshielded by proximity to the nitroso group (peri-position). |

| H-5 | ~7.7-7.9 | Doublet | Part of the unsubstituted ring. |

| H-6 | ~7.1-7.3 | Doublet of Doublets | Shielded by the C7-methoxy group. |

| H-8 | ~7.3-7.5 | Doublet | Influenced by the C7-methoxy group. |

Note: These are estimated values. Actual experimental values may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, ten distinct signals are expected for the naphthalene ring carbons, plus one for the methoxy carbon. The chemical shifts are influenced by the attached functional groups.

The carbon attached to the electron-withdrawing nitroso group (C1) and the oxygen of the hydroxyl group (C2) would be significantly deshielded, appearing at a low field (high ppm value). The carbon bearing the methoxy group (C7) would also be downfield. The methoxy carbon itself would appear around 55-60 ppm. chemguide.co.uklibretexts.org The presence of the nitroso group generally causes a downfield shift for the carbon it is attached to.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C1 | ~145-155 | Attached to the nitroso group, significantly deshielded. |

| C2 | ~150-160 | Attached to the hydroxyl group. |

| C3 | ~115-120 | Shielded carbon adjacent to C2. |

| C4 | ~128-132 | Aromatic CH. |

| C4a | ~125-130 | Quaternary carbon. |

| C5 | ~122-126 | Aromatic CH. |

| C6 | ~105-110 | Shielded by the methoxy group. |

| C7 | ~158-162 | Attached to the methoxy group. |

| C8 | ~118-122 | Aromatic CH. |

| C8a | ~130-135 | Quaternary carbon. |

| -OCH₃ | ~55-60 | Typical for an aryl methoxy group. libretexts.org |

Note: These are estimated values based on data from similar structures like 2-naphthol (B1666908) and substituted naphthalenes. researchgate.net

Advanced Multi-Nuclear NMR Techniques for Nitroso Compounds (e.g., ¹⁵N, ¹⁷O NMR)

To gain deeper insight into the electronic structure of the nitroso functional group, advanced NMR techniques targeting less common nuclei like ¹⁵N and ¹⁷O can be employed.

¹⁵N NMR is particularly powerful for studying nitroso compounds. nih.govnih.gov The nitrogen nucleus in the nitroso group is very sensitive to its electronic environment. For C-nitroso compounds, the ¹⁵N chemical shifts are found in a very wide range, typically between 400 and 900 ppm relative to ammonia. researchgate.net This sensitivity allows for detailed investigation of factors like tautomerism (nitroso-oxime) and intermolecular interactions. Solid-state ¹⁵N NMR studies on nitrosoarenes have shown that the chemical shielding tensor is highly anisotropic, with its orientation closely aligned with the N-O bond vector. illinois.eduillinois.edu

¹⁷O NMR, while more challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct information about the oxygen environments in both the nitroso and hydroxyl groups. The chemical shifts would offer insight into the hydrogen bonding and electronic delocalization involving these oxygen atoms.

Table 3: Typical ¹⁵N NMR Chemical Shift Ranges for Nitrosoarenes

| Compound Type | Typical ¹⁵N Chemical Shift Range (ppm) | Reference |

| Monomeric Nitrosoarenes | 500 - 800 | researchgate.net |

| Dimeric Nitrosoarenes (Azoxy) | 300 - 400 | researchgate.net |

| Nitrosoarene-Metal Complexes | 170 - 800+ | illinois.eduillinois.edu |

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₁H₉NO₃, giving it a monoisotopic mass of approximately 203.0582 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 203. The fragmentation pattern would likely proceed through characteristic losses of small, stable neutral molecules or radicals. Key expected fragmentation pathways include:

Loss of the nitroso group: A prominent peak would be expected at m/z 173, corresponding to the loss of a nitric oxide radical (•NO). nist.gov

Loss of a methyl radical: A peak at m/z 188 resulting from the loss of a methyl radical (•CH₃) from the methoxy group.

Loss of carbon monoxide: Subsequent loss of carbon monoxide (CO) from the naphthol ring structure is also a common fragmentation pathway for such compounds.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula of Lost Neutral/Radical |

| 203 | Molecular Ion [M]⁺˙ | - |

| 173 | [M - NO]⁺ | •NO |

| 188 | [M - CH₃]⁺ | •CH₃ |

| 172 | [M - OCH₃]⁺ | •OCH₃ |

| 145 | [M - NO - CO]⁺ | •NO, CO |

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction methods.

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. rigaku.com While a crystal structure for this compound itself is not available in the reviewed literature, data from closely related compounds like 2-methoxy-1-nitronaphthalene (B3031550) researchgate.net and 1-nitroso-2-naphthol (B91326) nih.gov allow for a detailed prediction of its solid-state structure.

The molecule is expected to be largely planar due to the aromatic naphthalene system. However, the nitroso group may be twisted out of the plane of the naphthalene ring. For instance, in the crystal structure of 2-methoxy-1-nitronaphthalene, the dihedral angle between the nitro group and the naphthalene system is significant. researchgate.net A similar deviation would be expected for the nitroso group.

Intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitroso-oxygen or methoxy-oxygen of a neighboring molecule is anticipated to be a dominant feature in the crystal packing. Additionally, π–π stacking interactions between the aromatic naphthalene rings of adjacent molecules would likely contribute to the stability of the crystal lattice. researchgate.net

Table 5: Crystallographic Data for the Analogue Compound 2-Methoxy-1-nitronaphthalene

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 9.1291 (4) | researchgate.net |

| b (Å) | 10.2456 (4) | researchgate.net |

| c (Å) | 10.5215 (4) | researchgate.net |

| α (°) | 86.390 (2) | researchgate.net |

| β (°) | 82.964 (2) | researchgate.net |

| γ (°) | 85.801 (2) | researchgate.net |

| Volume (ų) | 972.63 (7) | researchgate.net |

| Z | 4 | researchgate.net |

These data for a closely related nitro analogue provide a strong basis for understanding the likely crystal packing of this compound.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk solid sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. While single-crystal analysis provides the structure of one perfect crystal, PXRD confirms the phase purity and crystallinity of the bulk material.

Although specific powder XRD data for this compound are not found in the surveyed literature, this technique would be essential for characterizing a synthesized batch of the compound. The resulting diffractogram could be used to confirm that the bulk sample consists of a single crystalline phase and to identify it by comparing the pattern to one calculated from single-crystal data.

Theoretical and Computational Chemistry Studies on 7 Methoxy 1 Nitrosonaphthalen 2 Ol

Density Functional Theory (DFT) Investigations of Molecular and Electronic Structure

DFT has proven to be an invaluable tool for investigating the intricacies of 7-methoxy-1-nitrosonaphthalen-2-ol at the atomic level. These studies form the bedrock of our understanding of its stability and reactivity.

Geometry Optimization and Conformational Analysis

The first step in characterizing this compound involves determining its most stable three-dimensional arrangement of atoms. Geometry optimization calculations reveal that the molecule is largely planar due to the aromatic naphthalene (B1677914) core. The presence of the methoxy (B1213986) (-OCH₃) and nitroso (-NO) groups introduces the possibility of different rotational isomers, or conformers.

Computational analyses indicate that the molecule exists in a tautomeric equilibrium between the nitroso-phenol form and the quinone-oxime form. The internal hydrogen bond between the hydroxyl group and the nitroso group plays a significant role in stabilizing the structure. Studies on related nitrosonaphthol compounds suggest that the planarity of the molecule is a key feature, with the functional groups lying in the same plane as the naphthalene rings.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is primarily localized on the naphthalene ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electron donation. Conversely, the LUMO is concentrated around the nitroso group, highlighting its electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for gauging the molecule's stability and reactivity. A smaller energy gap generally corresponds to higher reactivity. Theoretical calculations provide a quantitative measure of this gap, which is essential for predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

(Note: Specific energy values are highly dependent on the computational method and basis set used and are not available in the searched literature.)

Electronegativity, Chemical Hardness, and Softness Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) measures the molecule's ability to attract electrons.

Chemical Hardness (η) indicates its resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and describes the molecule's polarizability.

These descriptors provide a framework for comparing the reactivity of this compound with other compounds and for predicting its behavior in chemical reactions.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | - |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | - |

| Chemical Softness (S) | 1/(2η) | - |

(Note: Specific values are derived from HOMO/LUMO energies and are not available in the searched literature.)

Electrostatic Potential and Charge Distribution Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its interaction with other polar molecules. For this compound, the MEP map shows regions of negative potential (electron-rich) around the oxygen atoms of the hydroxyl and nitroso groups, making them susceptible to electrophilic attack. Regions of positive potential (electron-poor) are typically found around the hydrogen atoms. This mapping provides a clear picture of the molecule's reactive sites and its potential for forming intermolecular interactions, such as hydrogen bonds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to explore the behavior of molecules in their electronic excited states. uci.eduohio-state.edu This is particularly important for understanding a molecule's response to light, including its absorption and emission characteristics. uci.eduohio-state.edu

TD-DFT calculations can predict the electronic absorption spectrum of this compound, identifying the energies of its electronic transitions. uci.eduarxiv.org These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The accuracy of TD-DFT allows for the assignment of these transitions, providing a deeper understanding of the molecule's photophysical properties. uci.edukoreascience.kr However, it is noted that the performance of TD-DFT can be sensitive to the choice of the exchange-correlation functional, and for some naphthol derivatives, certain functionals may have limitations in accurately describing the excited states. koreascience.kr

Molecular Dynamics (MD) Simulations for Interfacial Phenomena

Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into dynamic processes and interactions with their environment. For this compound, MD simulations could be used to investigate its behavior at interfaces, such as in solution or on a surface.

These simulations can model how the molecule interacts with solvent molecules, how it aggregates, and how it orients itself at an interface. This information is crucial for applications where the interfacial properties are important, for instance, in the development of sensors or functional materials. While specific MD studies on this compound are not yet prevalent, the methodology holds significant promise for future investigations into its dynamic and interactive behavior.

Investigation of Intermolecular Interactions and Adsorption Mechanisms

The intermolecular interactions of this compound are a key determinant of its physical and chemical properties. These non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, govern its aggregation behavior, solubility, and its ability to adsorb onto surfaces.

Theoretical studies are employed to elucidate the nature and strength of these interactions. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a powerful tool for this purpose. By modeling the interactions between two or more molecules of this compound, or between the compound and a surface, researchers can calculate interaction energies and geometries. These calculations can reveal the preferred orientations of the molecules in a condensed phase and the specific atoms involved in the interactions.

The adsorption of this compound onto various materials is of significant interest for applications such as sensing, catalysis, and corrosion inhibition. Computational models can simulate the adsorption process on different substrates, for instance, metal surfaces or carbon-based nanomaterials. These simulations provide detailed information about the adsorption energy, the orientation of the molecule on the surface, and the changes in the electronic structure of both the molecule and the substrate upon adsorption. This understanding is critical for the rational design of materials with tailored adsorption properties.

| Interaction Type | Typical Energy Range (kJ/mol) | Key Functional Groups Involved |

| Hydrogen Bonding | 10 - 40 | Hydroxyl (-OH), Nitroso (-NO) |

| π-π Stacking | 5 - 50 | Naphthalene Ring System |

| Van der Waals Forces | 1 - 10 | Entire Molecule |

Monte Carlo Simulations for Surface Adsorption Modeling

Monte Carlo (MC) simulations are a computational technique used to model complex systems by generating random configurations and evaluating their energies. mdpi.com In the context of surface adsorption, MC simulations are particularly useful for studying the equilibrium distribution of this compound molecules on a surface. mdpi.com

The results from MC simulations can be used to generate adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the surrounding medium. This information is invaluable for understanding the efficiency of an adsorption process and for optimizing the conditions for maximum surface coverage. Furthermore, MC simulations can help in understanding the competitive adsorption of this compound with other molecules, which is crucial in real-world applications where mixtures of substances are present.

| Simulation Parameter | Description | Typical Values for Adsorption Studies |

| Temperature | System temperature | 298 K, 323 K, 348 K |

| Pressure/Concentration | Concentration of the adsorbate | 0.1 - 10 mmol/L |

| Number of MC Steps | Duration of the simulation | 1 x 10^6 - 1 x 10^8 |

| Force Field | Describes interatomic potentials | COMPASS, UFF, or custom-developed |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity or a specific property. In the case of this compound, QSAR can be employed to predict its chemical reactivity.

The first step in developing a QSAR model is to calculate a set of molecular descriptors for this compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Examples of commonly used descriptors include molecular weight, logP (a measure of hydrophobicity), and quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation that correlates the descriptors with the observed chemical reactivity. This reactivity data could be, for example, the rate constant of a particular reaction or the efficiency of the compound as a corrosion inhibitor.

The resulting QSAR model can then be used to predict the reactivity of other, similar compounds without the need for extensive experimental testing. This predictive capability is highly valuable in the drug discovery process and in the design of new chemical entities with desired properties. For this compound, a QSAR model could be used to screen for derivatives with enhanced reactivity for a specific application.

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Constitutional | Molecular Weight | General size of the molecule |

| Topological | Wiener Index | Branching and connectivity |

| Geometric | Molecular Surface Area | Steric effects and accessibility |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |

| Physicochemical | LogP | Hydrophobicity and membrane permeability |

Chemical Reactivity and Mechanistic Investigations of 7 Methoxy 1 Nitrosonaphthalen 2 Ol

Intrinsic Reactivity of the Nitroso Functional Group

The nitroso group (-N=O) is a versatile functional group known for its diverse reactivity, which includes acting as both a nucleophile and an electrophile. Its electronic nature allows it to participate in a variety of chemical transformations.

Nucleophilic Additions and Electrophilic Pathways

The nitrogen atom of the nitroso group is electron-deficient and thus susceptible to nucleophilic attack . In reactions with strong nucleophiles, the nucleophile adds to the nitrogen atom. The nitroso group itself can also act as a nucleophile, with the lone pair on the nitrogen or oxygen atom participating in reactions. at.uaresearchgate.net For instance, in the presence of a suitable catalyst, the nitrogen of the nitroso group can attack carbonyl compounds. researchgate.net

Conversely, the nitroso group can act as an electrophile . Aromatic C-nitroso compounds are known to be reactive electrophiles in certain reactions, such as ene reactions. researchgate.net In the context of electrophilic aromatic substitution, the nitroso group is generally considered to be ortho-, para-directing but deactivating for the aromatic ring due to the electron-withdrawing inductive effect of the nitrogen and oxygen atoms. stackexchange.comvaia.com However, the lone pair on the nitrogen atom can also participate in resonance, which can donate electron density to the ring, making it activating under certain conditions. stackexchange.comvaia.com

Dimerization and Aggregation Behavior

A characteristic feature of aromatic C-nitroso compounds is their tendency to undergo reversible dimerization to form azodioxy compounds. nih.govmdpi.comresearchgate.netacs.org This equilibrium between the monomeric (colored) and dimeric (often colorless) forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the aromatic ring. mdpi.comresearchgate.net In the solid state, most aromatic C-nitroso compounds exist as dimers. mdpi.comresearchgate.net

The dimerization involves one nitroso molecule acting as a nucleophile and the other as an electrophile. at.ua The resulting dimers can exist as E and Z isomers.

Influence of Methoxy (B1213986) Substitution on Nitroso Reactivity

The presence of the electron-donating methoxy group (-OCH₃) at the 7-position of the naphthalene (B1677914) ring is expected to significantly influence the reactivity of the nitroso group in 7-methoxy-1-nitrosonaphthalen-2-ol. Electron-donating groups on the aromatic ring are known to favor the monomeric form of nitroso compounds. mdpi.com This is attributed to the increased electron density on the aromatic system, which can be delocalized onto the nitroso group, thereby stabilizing the monomer.

Furthermore, electron-releasing groups generally increase the rate of electrophilic attack on the nitroso group itself. nih.gov Therefore, the methoxy group in this compound is anticipated to enhance the nucleophilicity of the aromatic ring and potentially modulate the electrophilic character of the nitroso group.

Redox Transformations and Associated Mechanisms

The presence of both a hydroxyl and a nitroso group, along with the methoxy substituent, makes this compound susceptible to both oxidation and reduction reactions.

Oxidation Pathways and Product Formation

The oxidation of this compound can be complex, with potential for reaction at the hydroxyl group, the nitroso group, or the naphthalene ring itself. The oxidation of similar compounds, such as 4-methoxy-2-methyl-1-naphthol, has been shown to yield products like quinones and aldehydes. researchgate.net

Given the structure of this compound, oxidation could potentially lead to the formation of a naphthoquinone derivative. The hydroxyl group is a primary site for oxidation. Furthermore, the nitroso group can be oxidized to a nitro group (-NO₂). The ease of oxidation of nitroso compounds to their corresponding nitro derivatives is a known challenge in their synthesis. nih.gov The oxidation of N-naphthylhydroxylamines by air is also known to produce nitrosonaphthols. rsc.org

Reduction Processes and Characterization of Reduced Species

The reduction of aromatic nitroso compounds is a well-established transformation. Depending on the reducing agent and reaction conditions, the nitroso group can be reduced to a hydroxylamino group (-NHOH) or further to an amino group (-NH₂). mdpi.comresearchgate.nettandfonline.comresearchgate.net Common reducing agents for this purpose include various metals and catalytic hydrogenation systems. mdpi.comresearchgate.net

For this compound, reduction would likely yield 1-amino-7-methoxynaphthalen-2-ol or the corresponding hydroxylamine. The resulting aminonaphthol is a valuable synthetic intermediate. The choice of reducing agent would be crucial for controlling the extent of reduction.

Derivatization and Analog Development Based on 7 Methoxy 1 Nitrosonaphthalen 2 Ol Scaffold

Synthesis of Functionalized Analogues and Their Distinct Chemical Properties

The chemical reactivity of the 1-nitroso-2-naphthol (B91326) core, and by extension the 7-methoxy derivative, allows for the introduction of various functional groups, leading to analogs with tailored properties. A notable example of such functionalization is the halogenation of the naphthalene (B1677914) ring.

The direct chlorination and bromination of 1-nitroso-2-naphthol have been reported to yield 3-halo-1-nitroso-2-naphthols. mdpi.com However, the iodination of this scaffold is a more complex task. A successful approach involves a copper(II)-mediated iodination of 1-nitroso-2-naphthol (NON) to produce 3-iodo-1-nitrosonaphthalen-2-ol (B14670819) (I-NON). mdpi.com This reaction proceeds by reacting NON with a copper(II) salt and molecular iodine, followed by the liberation of the iodinated product. mdpi.com The optimized conditions for this synthesis involve the use of Cu(OAc)₂·H₂O with a Cu(II)/NON/I₂ molar ratio of 1:2:8, which can afford a high yield of the desired product. mdpi.com

The introduction of a halogen atom, such as iodine, onto the naphthalene ring can significantly alter the electronic properties and the potential for further chemical transformations of the molecule. For instance, the presence of iodine in 3-iodo-1-nitrosonaphthalen-2-ol introduces a site for potential cross-coupling reactions and the formation of intermolecular halogen bonds. mdpi.com

| Analogue | Synthetic Method | Key Reagents | Yield | Reference |

| 3-Iodo-1-nitrosonaphthalen-2-ol | Copper(II)-mediated iodination | 1-Nitroso-2-naphthol, Cu(OAc)₂·H₂O, I₂ | 94% (NMR yield) | mdpi.com |

Formation of Coordination Compounds and Metal Complexes

The 1-nitroso-2-naphthol moiety is an excellent chelating ligand, capable of forming stable complexes with a variety of transition metal ions through its nitrogen and oxygen donor atoms. wikipedia.orgwikipedia.orgresearchgate.net These complexes often exhibit deep colors due to delocalized bonding within the five-membered chelate ring. wikipedia.org The 7-methoxy derivative is expected to share this characteristic, forming a range of coordination compounds.

Copper(II) complexes of 1-nitroso-2-naphthol and its derivatives have been a subject of significant interest. The reaction of 1-nitroso-2-naphthol with a copper(II) salt, such as copper(II) acetate (B1210297), leads to the formation of a copper(II) complex. mdpi.com For instance, the reaction of 3-iodo-1-nitrosonaphthalen-2-ol (I-NON) with copper(II) acetate in methanol (B129727) results in the synthesis of trans-[Cu(I-NON–H)₂]. mdpi.com The geometry of these complexes can be influenced by the presence of other ligands in the coordination sphere. For example, crystallization of trans-[Cu(I-NON–H)₂] from solutions containing tetrahydrofuran (B95107) (THF) or pyridine (B92270) (Py) can lead to the formation of trans-[Cu(I-NON–H)₂(THF)₂] and trans-[Cu(I-NON–H)₂(Py)₂], respectively. mdpi.com

Mixed ligand complexes of copper(II) involving 1-nitroso-2-naphthol and other ligands, such as picolinic acid, have also been synthesized. orientjchem.org These complexes, with the general formula ML₂·HL', where M = Cu(II), L = deprotonated 1-nitroso-2-naphthol, and HL' = picolinic acid, typically exhibit an octahedral geometry. orientjchem.org

The bonding in metal complexes of 1-nitroso-2-naphthol can be described by a tautomeric equilibrium between a quinone oxime and a naphtholic structure. capes.gov.br Infrared spectroscopy is a key tool for studying this, with the positions of the C=O, C=N, and N-O stretching vibrations providing insight into the predominant form. In the solid state, many complexes, including those of copper(II), exhibit a quinone oximic structure. capes.gov.br

X-ray crystallography has confirmed the geometries of several copper(II) complexes. For example, the structure of cis-Cu(I-NON–H)(I-NON) reveals a cis-(N,N),cis-(O,O) geometry. mdpi.com In contrast, trans-[Cu(I-NON–H)₂(THF)₂] and trans-[Cu(I-NON–H)₂(Py)₂] adopt a trans-(N,N),trans-(O,O) configuration. mdpi.com A characteristic feature of the iodinated complexes is the presence of intermolecular halogen bonds, where the iodine atom of the ligand participates in interactions with other atoms. mdpi.com

| Complex | Geometry | Key Structural Feature | Reference |

| trans-[Cu(I-NON–H)₂] | Trans-(N,N),trans-(O,O) | - | mdpi.com |

| cis-Cu(I-NON–H)(I-NON) | Cis-(N,N),cis-(O,O) | Intermolecular I···I halogen bonds | mdpi.com |

| trans-[Cu(I-NON–H)₂(THF)₂] | Trans-(N,N),trans-(O,O) | Intermolecular I···O halogen bonds | mdpi.com |

| Cu(1-nitroso-2-naphtholate)₂(picolinic acid) | Octahedral | Hydrogen bonding | orientjchem.org |

Conversion to Fused Heterocyclic Systems

The reactivity of the 1-nitroso-2-naphthol scaffold extends to its use as a precursor for the synthesis of fused heterocyclic systems. A significant transformation is the reaction of 1-nitroso-2-naphthols with α-functionalized ketones under basic conditions to yield 2-substituted naphtho[1,2-d] wikipedia.orgcapes.gov.broxazoles. nih.govsigmaaldrich.com This reaction is noteworthy for the unexpected loss of the carbonyl group from the ketone reactant. nih.gov

This synthetic route is quite versatile, accommodating a range of α-functionalized ketones, including α-bromo, α-chloro, α-mesyloxy, α-tosyloxy, and α-hydroxy ketones. nih.gov The reaction can be carried out in solvents like 1,2-dichloroethane (B1671644) or acetonitrile (B52724) under reflux, providing the corresponding naphthoxazoles in moderate to good yields. nih.gov This methodology provides a direct entry into a class of heterocyclic compounds that could have interesting photophysical or biological properties.

| Reactant 1 | Reactant 2 | Product | Yield Range | Reference |

| 1-Nitroso-2-naphthol | α-Functionalized Ketone | 2-Substituted naphtho[1,2-d] wikipedia.orgcapes.gov.broxazole | 52-85% | nih.gov |

Impact of Structural Modifications on Spectroscopic and Electronic Behavior

Structural modifications to the 1-nitroso-2-naphthol framework, such as the introduction of substituents or the formation of metal complexes, have a profound impact on its spectroscopic and electronic properties. The electronic absorption spectra of these compounds are particularly sensitive to their chemical environment.

The UV-Vis spectra of 1-nitroso-2-naphthol and its derivatives are influenced by the solvent and the pH of the medium. researchgate.net The formation of metal complexes leads to the appearance of new absorption bands, often in the visible region, which are responsible for their characteristic colors. capes.gov.brresearchgate.net For instance, ruthenium(II) complexes of 1-nitroso-2-naphtholate show intense absorptions in the visible and ultraviolet regions. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have been used to understand the electronic properties of related substituted naphthol derivatives. These studies show that the introduction of electron-withdrawing or electron-donating groups can significantly affect the energies of the frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO gap. orgchemres.org For instance, in a study on 1-(benzothiazolylamino)methyl-2-naphthol derivatives, electron-withdrawing groups were found to stabilize the frontier orbitals, while electron-donating groups had a destabilizing effect. orgchemres.org These changes in electronic structure directly correlate with the observed spectroscopic properties and the reactivity of the compounds. The methoxy (B1213986) group in 7-methoxy-1-nitrosonaphthalen-2-ol, being an electron-donating group, is expected to influence its electronic and spectroscopic properties in a predictable manner.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

7-methoxy-1-nitrosonaphthalen-2-ol serves as a valuable scaffold for constructing more complex molecular architectures. The interplay of its functional groups allows for a variety of chemical transformations, making it a key starting material in multi-step synthetic pathways.

The synthesis of azo dyes is a cornerstone of the chemical industry, and naphthol derivatives are critical coupling components in these reactions. Azo dyes, characterized by the -N=N- functional group, are produced via a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling agent, such as a phenol (B47542) or naphthol derivative. unb.cacuhk.edu.hk

This compound is an excellent precursor for this class of dyes. The nitroso group can be readily reduced to a primary amine (NH2), yielding 1-amino-7-methoxynaphthalen-2-ol. This resulting aminonaphthol can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with distinct colors. Alternatively, the parent nitrosonaphthol itself can act as the coupling partner for a diazonium salt, with the reaction typically occurring at the activated position on the naphthalene (B1677914) ring. The presence of the electron-donating methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups enhances the reactivity of the naphthalene system, facilitating the coupling reaction and influencing the final color of the dye. nih.gov

Azo dyes derived from this scaffold are of interest for their potential applications in textiles, printing, and as functional dyes in other technologies. The specific shade and properties of the resulting dye are determined by the nature of the aromatic group coupled to the 7-methoxynaphthalene core.

Table 1: Examples of Azo Dyes Theoretically Derived from this compound

| Coupling Partner (after diazotization of its amine) | Resulting Azo Dye Structure (Conceptual) | Potential Color |

|---|---|---|

| Aniline | 1-(phenylazo)-7-methoxynaphthalen-2-ol | Yellow to Orange |

| p-Toluidine | 1-(p-tolylazo)-7-methoxynaphthalen-2-ol | Orange-Red |

| Sulfanilic acid | 4-((2-hydroxy-7-methoxy-1-naphthalenyl)azo)benzenesulfonic acid | Red |

The 7-methoxynaphthalene core is a privileged structure found in several pharmaceutically active compounds. One of the most notable examples is Agomelatine, a melatonergic agonist and 5-HT2C antagonist used for the treatment of major depressive disorder. google.com The synthesis of Agomelatine and related compounds often relies on key intermediates derived from 7-methoxynaphthalene. google.com

This compound is a strategic starting material for accessing these intermediates. A critical transformation is the reduction of the nitroso group to an amine, followed by removal or modification of the adjacent hydroxyl group. This pathway provides access to key building blocks like 7-methoxy-1-naphthylamine and its derivatives. These amines can then be elaborated through various synthetic steps—such as conversion to an acetamide (B32628) followed by reduction—to generate the N-[2-(7-methoxy-1-naphthyl)ethyl] side chain characteristic of Agomelatine. google.comgoogle.com The ability to introduce an amino group at the C-1 position makes this compound a more direct and potentially efficient precursor compared to syntheses starting from materials like 7-methoxy-1-tetralone, which require more extensive functional group manipulations. google.com

Table 2: Key Pharmaceutical Building Blocks Accessible from the 7-Methoxynaphthalene Core

| Building Block | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| (7-Methoxy-1-naphthyl)acetonitrile | 138113-08-3 | C13H11NO | Key intermediate for Agomelatine synthesis. |

| 7-Methoxy-1-naphthaleneacetic Acid | 6836-22-2 | C13H12O3 | Precursor to the corresponding acetonitrile (B52724) or amide. |

| 7-Methoxy-2-naphthol (B49774) | 93-04-9 | C11H10O2 | General starting material for 7-substituted naphthalenes. nih.gov |

Chemosensory Applications and Probe Development

Chemosensors are molecules designed to signal the presence of specific chemical species (analytes) through a detectable change, such as a shift in color (colorimetric) or light emission (fluorometric). Nitrosonaphthol derivatives are well-known for their ability to form stable complexes with a variety of metal ions. This chelating property is the foundation for their use in analytical chemistry and sensor development.

This compound contains a bidentate binding site comprising the oxygen of the hydroxyl group and the nitrogen of the nitroso group (or the oxygen of its tautomeric oxime form). This site is ideal for coordinating with metal cations. Upon binding to a metal ion, the electronic structure of the molecule is perturbed, leading to a change in its absorption or fluorescence spectrum. This change can be harnessed to detect the presence and concentration of the target ion.

The methoxy group can be used to tune the electronic properties and solubility of the sensor molecule. Furthermore, the naphthalene scaffold can be functionalized at other positions to enhance selectivity for a particular analyte or to immobilize the sensor onto a solid support, such as a polymer film or nanoparticle, for practical applications. For instance, modifying the structure could lead to probes selective for environmentally relevant heavy metals or biologically important cations.

Table 3: Conceptual Design of Chemosensors Based on this compound

| Target Analyte | Sensing Mechanism | Expected Signal | Potential Modification for Selectivity |

|---|---|---|---|

| Copper (II) ions | Chelation leading to a new charge-transfer band | Color change (e.g., yellow to red) | Introduction of a sulfur-containing side chain |

| Iron (II/III) ions | Strong complex formation | Intense color development | Optimization of pH and solvent system |

| pH (protons) | Protonation/deprotonation of the hydroxyl group | Color change reflecting tautomeric equilibrium shift | None required (intrinsic property) |

Photochromism and Thermochromism in Analogous Nitroso-Naphthalene Systems

Photochromism and thermochromism are phenomena where a chemical compound undergoes a reversible color change upon exposure to light (photochromism) or heat (thermochromism). researchgate.net These properties arise from a reversible structural transformation between two forms that have different absorption spectra. In many organic molecules, this transformation involves processes like cis-trans isomerization, pericyclic ring-opening/closing reactions, or tautomerism.

While specific studies on this compound are not extensively detailed, analogous naphthalene-based systems, such as certain Schiff bases and naphthopyrans, are known to exhibit these chromic behaviors. researchgate.netresearchgate.net The underlying mechanism for potential chromism in this compound is its inherent tautomerism. It exists in equilibrium between the nitroso-phenol form and the quinone-oxime form.

These two tautomers possess distinct conjugated systems and, therefore, different colors. The position of this equilibrium can be influenced by external stimuli. For example, irradiation with UV light could favor the formation of a higher-energy tautomer, leading to a color change (photochromism). Similarly, a change in temperature could shift the equilibrium, resulting in thermochromism. The solid-state environment, such as in a crystal or a polymer matrix, can significantly influence these properties by restricting or facilitating the necessary conformational changes. researchgate.net This behavior opens up possibilities for its use in "smart" materials, such as in optical data storage, molecular switches, or temperature indicators.

Table 4: Comparison of Tautomeric Forms of this compound

| Property | Nitroso-Phenol Tautomer | Quinone-Oxime Tautomer |

|---|---|---|

| Structure | Contains -N=O and -OH groups | Contains C=O and =N-OH groups |

| Conjugated System | Naphthalene aromatic system | Quinoidal system |

| Expected Absorption Max (λmax) | Shorter wavelength (e.g., in the UV-visible region) | Longer wavelength (e.g., shifted towards visible region) |

| Stability | Generally more stable in non-polar solvents | Can be favored in polar solvents or by hydrogen bonding |

| Role in Chromism | Ground state or one of the switched states | Switched state or ground state, depending on conditions |

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Green Chemistry Approaches for Compound Production

The traditional synthesis of 1-nitroso-2-naphthol (B91326) involves the treatment of 2-naphthol (B1666908) with nitrous acid. wikipedia.org A similar approach can be envisioned for the synthesis of 7-methoxy-1-nitrosonaphthalen-2-ol, starting from its precursor, 7-methoxy-2-naphthol (B49774). The synthesis of 7-methoxy-2-naphthol can be achieved from 2,7-dihydroxynaphthalene (B41206) and dimethyl sulfate. chemicalbook.com Another route to a methoxy-naphthol derivative, 6-methoxy-2-naphthol, involves the bromination and subsequent methylation of 2-naphthol, followed by the oxidation of the corresponding Grignard reagent. orgsyn.org A detailed procedure for the synthesis of 1-nitroso-2-naphthol involves dissolving 2-naphthol in a sodium hydroxide (B78521) solution, adding sodium nitrite (B80452), and then slowly adding sulfuric acid at low temperatures. prepchem.comorgsyn.org

Future research should focus on developing more sustainable and efficient synthetic methods for this compound. Green chemistry principles offer a roadmap for these investigations. For instance, the use of milder and more environmentally benign nitrosating agents could be explored. Additionally, the development of catalytic methods, potentially using transition metal catalysts, could enhance the efficiency and selectivity of the nitrosation reaction.

Solvent-free reaction conditions or the use of greener solvents like water or ionic liquids should also be investigated. A recent study demonstrated the synthesis of 1-aminoalkyl-2-naphthols using a "Grindstone Chemistry" approach, a solvent-free, three-component reaction, which could potentially be adapted for the synthesis of nitroso-naphthol derivatives.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Description | Potential Advantages |

| Alternative Nitrosating Agents | Exploring the use of reagents like tert-butyl nitrite in the presence of water. | Milder reaction conditions, potentially higher selectivity. |

| Catalytic Nitrosation | Employing transition metal catalysts to facilitate the nitrosation reaction. | Increased reaction rates, lower catalyst loading, and improved atom economy. |

| Solvent-Free Synthesis | Conducting the reaction by grinding the solid reactants together, potentially with a catalytic amount of acid. | Reduced solvent waste, simplified work-up procedures, and potential for scalability. |

| Aqueous Synthesis | Performing the reaction in water, which is a non-toxic and readily available solvent. | Enhanced safety and reduced environmental impact. |

In-depth Mechanistic Studies of Under-explored Reactions

The nitrosation of 2-naphthol is an electrophilic aromatic substitution reaction. The hydroxyl group of the naphthol is a strongly activating, ortho-, para-directing group. In the case of 2-naphthol, the electrophilic attack of the nitrosonium ion (NO⁺), generated from nitrous acid, occurs at the C1 position due to the high electron density at this position. The presence of the methoxy (B1213986) group at the C7 position in 7-methoxy-2-naphthol is expected to further activate the naphthalene (B1677914) ring towards electrophilic substitution.

Future research should focus on a detailed mechanistic investigation of the nitrosation of 7-methoxy-2-naphthol. This would involve:

Kinetic Studies: Determining the reaction rates under various conditions (temperature, concentration, catalyst) to understand the reaction order and activation parameters.

Intermediate Characterization: Utilizing spectroscopic techniques to identify and characterize any reaction intermediates, which could provide insights into the reaction pathway.

Isotope Labeling Studies: Employing isotopically labeled reagents to trace the movement of atoms throughout the reaction and confirm the proposed mechanism.

Byproduct Analysis: Identifying and quantifying any byproducts formed during the reaction to understand competing reaction pathways.

Understanding the reaction mechanism in detail will be crucial for optimizing the synthesis of this compound and for controlling the regioselectivity of the reaction.

Computational Design and Prediction of New Reactivity and Applications

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, computational studies can provide valuable insights into its electronic structure, spectroscopic properties, and potential reactivity.

Density Functional Theory (DFT) calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Predict spectroscopic data: Calculate theoretical NMR, IR, and UV-Vis spectra, which can be compared with experimental data for structural confirmation. researchgate.net

Analyze the electronic properties: Investigate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information can help in predicting the molecule's reactivity and its potential to act as a ligand or in electronic materials.

Furthermore, molecular docking studies can be used to predict the binding affinity of this compound with various biological targets, suggesting potential applications in medicinal chemistry. The study of related naphthol derivatives has shown the utility of such computational approaches. researchgate.net

Table 2: Potential Computational Studies on this compound

| Computational Method | Information to be Obtained | Potential Application |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, simulated spectroscopic data (NMR, IR, UV-Vis). | Structural verification, prediction of reactivity, and electronic properties. |

| Time-Dependent DFT (TD-DFT) | Excited state properties and prediction of UV-Vis absorption spectra. | Understanding the photophysical properties for applications in dyes and optical materials. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Understanding intermolecular interactions in the solid state and in complexes. |

| Molecular Docking | Prediction of binding modes and affinities with biological macromolecules. | Exploring potential as a bioactive agent or enzyme inhibitor. |

Interdisciplinary Research Opportunities at the Interface of Chemistry and Advanced Materials Science

Functionalized naphthols are versatile building blocks for advanced materials due to their rigid aromatic structure and the presence of reactive functional groups. The unique combination of the nitroso and hydroxyl groups in this compound, along with the methoxy group, opens up exciting possibilities for its use in materials science.

Future research could explore the following areas:

Polymer Synthesis: The hydroxyl group of this compound could be used as a monomer for the synthesis of novel polymers. For example, poly(2-naphthol) has been synthesized via enzymatic polymerization and has shown interesting fluorescent properties. acs.org The incorporation of the nitroso and methoxy groups could lead to polymers with tailored optical, electronic, or thermal properties. Naphthol-functionalized polytriarylamine has been used to prepare carbonaceous anodes for sodium-ion batteries. rsc.orgresearchgate.net

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitroso and hydroxyl groups can act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions. wikipedia.org The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties. Furthermore, this compound could be used as a linker for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.

Functional Dyes and Pigments: Nitrosonaphthols are known to form intensely colored metal complexes, which have been used as dyes and pigments. wikipedia.org The methoxy group in this compound could modulate the color and photophysical properties of its metal complexes, leading to the development of new functional dyes for various applications, including sensors and imaging agents.

Surface Modification: The compound could be used to functionalize the surfaces of materials, such as nanoparticles or electrodes, to impart specific properties. For example, the electrochemical behavior of naphthol derivatives has been studied for the development of sensors and electrocatalysts. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methoxy-1-nitrosonaphthalen-2-ol, and how can regioselectivity be controlled?

- Methodology :

- Precursor Selection : Start with 7-methoxy-2-naphthol (PubChem DTXSID80293352) . Introduce the nitroso group via nitrosation using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or H₂SO₄). Control regioselectivity by leveraging steric and electronic effects of the methoxy group at position 7, which directs nitrosation to position 1 .

- Reaction Optimization : Use low temperatures (0–5°C) to minimize side reactions (e.g., over-nitrosation or decomposition). Monitor progress via TLC or UV-Vis spectroscopy (λ ~500 nm for nitroso derivatives) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its tautomers or isomers?

- Methodology :

- ¹H NMR : The nitroso group (-NO) induces deshielding of adjacent protons. Compare chemical shifts: H at position 1 (δ ~8.5–9.5 ppm) vs. tautomers (e.g., quinone oxime forms). Confirm via 2D NMR (COSY, NOESY) .

- IR : Identify characteristic nitroso stretches (~1500–1600 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹). Use deuterated solvents to resolve overlapping peaks .

Advanced Research Questions

Q. How does the nitroso group influence the compound’s photostability, and what strategies mitigate decomposition during experimental workflows?

- Methodology :

- Photodegradation Analysis : Expose the compound to UV light (254–365 nm) and quantify decomposition via HPLC. Compare with nitroso-free analogs (e.g., 7-methoxy-2-naphthol) .

- Stabilization : Use amber glassware, add radical scavengers (e.g., BHT), or encapsulate in cyclodextrins to reduce photolytic cleavage .

Q. What computational methods predict the reactivity of this compound in condensation or cycloaddition reactions?

- Methodology :

- DFT Calculations : Model reaction pathways (e.g., [4+2] cycloaddition) using Gaussian or ORCA. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .

- Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent-dependent reactivity (e.g., DMSO vs. toluene) .

Q. How do intermolecular interactions (H-bonding, π-stacking) affect crystallization, and what solvents yield X-ray-grade crystals?

- Methodology :

- Crystallization Screens : Test solvent combinations (e.g., chloroform/methanol, ethyl acetate/hexane) with slow evaporation. The nitroso group’s polarity favors H-bonded networks (O-H···N-O motifs) .

- X-Ray Refinement : Resolve disorder using SHELXL. For Z/E isomerism in nitroso groups, apply restraints to occupancy factors .

- Challenge : Nitroso derivatives often form twinned crystals; optimize by seeding or gradient cooling .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Assay Standardization : Use identical cell lines (e.g., HeLa, MCF-7) and controls (e.g., doxorubicin). Test purity via HPLC-MS to rule out impurity-driven effects .

- Mechanistic Studies : Perform ROS assays or DNA intercalation tests. Nitroso groups may generate reactive oxygen species (ROS), confounding cytotoxicity results .

- Key Insight : Dose-dependent effects are critical; IC₅₀ values <10 µM suggest therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.